molecular formula C18H12O2S B12791256 Methanone, 2,3-thienediylbis(phenyl- CAS No. 63599-99-5

Methanone, 2,3-thienediylbis(phenyl-

Cat. No.: B12791256
CAS No.: 63599-99-5
M. Wt: 292.4 g/mol
InChI Key: QUEFWBUXWDHRBJ-UHFFFAOYSA-N
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Description

Methanone, 2,3-thienediylbis(phenyl-) is a bis-aromatic ketone characterized by a thiophene (C₄H₂S) core substituted at the 2,3-positions with phenylmethanone groups. The sulfur atom in the thiophene ring imparts distinct electronic properties, such as enhanced electron delocalization and charge transport capabilities, making this compound relevant in organic electronics and coordination chemistry .

Properties

CAS No.

63599-99-5

Molecular Formula

C18H12O2S

Molecular Weight

292.4 g/mol

IUPAC Name

(2-benzoylthiophen-3-yl)-phenylmethanone

InChI

InChI=1S/C18H12O2S/c19-16(13-7-3-1-4-8-13)15-11-12-21-18(15)17(20)14-9-5-2-6-10-14/h1-12H

InChI Key

QUEFWBUXWDHRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 2,3-thienediylbis(phenyl-) typically involves the reaction of thiophene derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Methanone, 2,3-thienediylbis(phenyl-) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, 2,3-thienediylbis(phenyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, 2,3-thienediylbis(phenyl-) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 2,3-thienediylbis(phenyl-) involves its interaction with various molecular targets. The compound’s aromatic rings and carbonyl group allow it to participate in π-π interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thiophene vs. Naphthalene Cores : Thiophene-based compounds exhibit higher electron density due to sulfur's lone pairs, enhancing charge mobility compared to naphthalene derivatives. This makes them superior candidates for organic field-effect transistors (OFETs) .
  • Substituent Effects : Hydroxyl groups (e.g., in C₂₄H₁₆O₄) increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents and biological activity . In contrast, phenyl or thienyl substituents prioritize π-π stacking, critical for solid-state conductivity.

Spectroscopic and Thermal Behavior

  • UV-Vis Absorption : Naphthalene-core compounds (e.g., C₂₄H₁₆O₄) show red-shifted absorption due to extended conjugation, whereas thiophene derivatives (C₁₈H₁₂O₂S) exhibit stronger absorbance in the visible range for optoelectronic applications .
  • Thermal Stability: Thiophene-based methanones generally display higher thermal stability (decomposition >300°C) compared to hydroxyl-substituted analogs, which may degrade at lower temperatures due to hydrophilic groups .

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